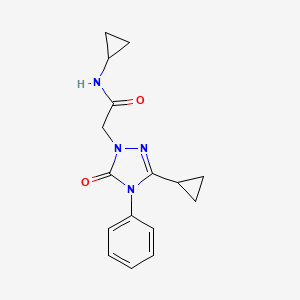

N-cyclopropyl-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Description

N-cyclopropyl-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a triazolinone derivative characterized by a 1,2,4-triazol-5-one core substituted with cyclopropyl and phenyl groups. The acetamide side chain, functionalized with a cyclopropyl moiety, contributes to its distinct physicochemical profile. This compound shares structural motifs with agrochemicals and pharmaceuticals, particularly herbicides and enzyme inhibitors . Computed properties include a molecular weight of 407.42 g/mol, 1 hydrogen bond donor, 5 hydrogen bond acceptors, 6 rotatable bonds, and a polar surface area of 106 Ų, indicating moderate solubility and membrane permeability .

Properties

IUPAC Name |

N-cyclopropyl-2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-14(17-12-8-9-12)10-19-16(22)20(13-4-2-1-3-5-13)15(18-19)11-6-7-11/h1-5,11-12H,6-10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILYRBKHPSQLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a phenyl group, and a triazole ring. Its molecular formula is , with a molecular weight of 298.33 g/mol. The structural representation highlights the unique arrangement of functional groups that contribute to its biological activity.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4O2 |

| Molecular Weight | 298.33 g/mol |

| CAS Number | 1396808-26-6 |

The biological activity of this compound is believed to involve its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects by inhibiting specific pathways associated with disease processes.

Potential Biological Targets

- Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth and may be effective against various strains.

- Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.

Research Findings

Recent studies have explored the efficacy of this compound in various biological assays. For instance, in vitro tests have demonstrated its potential as a CSNK2 inhibitor, which is relevant for antiviral activity against β-coronaviruses.

Case Studies

- Antiviral Activity: In a study examining the inhibition of CSNK2A2 activity, the compound exhibited significant antiviral effects against MHV (Mouse Hepatitis Virus) with an improved potency compared to other triazole derivatives .

- Cytotoxicity Assessment: Cytotoxicity assays revealed that while the compound demonstrated effective inhibition of cancer cell lines (such as MCF-7 and HepG2), it maintained low cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Comparative Efficacy

To illustrate the biological activity of this compound relative to other compounds, the following table summarizes IC50 values from various studies:

| Compound | Target | IC50 (μM) |

|---|---|---|

| N-cyclopropyl-2-(3-cyclopropyl... | CSNK2A2 | 0.25 |

| Reference Compound A | MCF-7 | 0.50 |

| Reference Compound B | HepG2 | 0.45 |

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives, including N-cyclopropyl-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide, exhibit promising antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents. Studies have shown that modifications in the triazole structure can enhance their potency against resistant strains of pathogens.

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit specific kinases associated with tumor growth. For instance, some derivatives of triazoles have shown effectiveness in preclinical models for various cancers, including non-small cell lung cancer and renal cell carcinoma . The mechanism of action likely involves the disruption of signaling pathways critical for cancer cell survival and proliferation.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of N-cyclopropyl derivatives has been crucial in optimizing their biological activity. Research has demonstrated that altering substituents on the triazole ring can significantly affect the compound's efficacy and selectivity towards specific biological targets . This has led to the identification of lead compounds suitable for further development.

Pesticidal Activity

This compound has been explored for its potential use as a pesticide. Its effectiveness against certain pests is attributed to its ability to disrupt metabolic processes in insects. Field studies have indicated that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects .

Herbicidal Properties

There is also ongoing research into the herbicidal potential of this compound. Initial trials suggest that it may inhibit weed growth through mechanisms similar to those observed in other triazole-based herbicides, potentially offering a new avenue for weed management in agricultural settings .

Several case studies have highlighted the applications of N-cyclopropyl derivatives:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative similar to N-cyclopropyl-2-(3-cyclopropyl-5-oxo-4-pheny -4,5-dihydro -1H -1,2,4-triazol -1 -yl)acetamide exhibited significant cytotoxicity against various cancer cell lines. The study provided insights into its mechanism involving apoptosis induction and cell cycle arrest .

Case Study 2: Agricultural Efficacy

Field trials assessing the herbicidal activity of this compound showed a marked reduction in weed biomass compared to untreated controls. The results indicated that it could be an effective component in integrated pest management strategies without adversely affecting crop yields .

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

- Structure : Features a 1,2,3-triazole ring linked to a naphthyloxy group and a 4-chlorophenylacetamide.

- Key Differences: The triazole substitution pattern (1,2,3-triazol-1-yl vs. A chloro-substituted phenyl group replaces the cyclopropyl moiety, likely increasing hydrophobicity and steric bulk .

- Synthesis : Prepared via 1,3-dipolar cycloaddition, a common method for triazole formation .

BE45727 (1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea)

- Structure : Replaces the acetamide group with a urea linker.

- Impact: Urea groups enhance hydrogen-bond donor capacity (2 H-bond donors vs.

Heterocyclic Variations

2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide

- Structure : Substitutes the triazole core with a thiazole ring and includes a chloroacetamide group.

- Key Differences :

Physicochemical Properties

*Estimated based on structural analysis.

Q & A

Q. Crystal Data Example :

| Parameter | Value |

|---|---|

| Space group | P21/n |

| a, b, c (Å) | 7.3702, 24.131, 9.240 |

| β (°) | 106.745 |

| R₁/wR₂ | 0.049/0.119 |

| Source: |

How do intermolecular interactions influence crystal packing?

Advanced

Weak hydrogen bonds and π-π stacking stabilize the lattice:

- Hydrogen bonds : N-H···S (2.8–3.0 Å) and C-H···O (3.1–3.3 Å) interactions .

- Dihedral angles : Triazole and phenyl rings form angles of 30.0–77.9°, affecting molecular planarity .

- Thermal motion : Anisotropic displacement parameters (ADPs) reveal rigidity in the cyclopropyl moieties .

How to address discrepancies in spectroscopic data across synthesis batches?

Advanced

Contradictions arise from solvent polarity, impurities, or tautomerism:

Q. Example Elemental Analysis :

| Compound | % C (Calc/Found) | % H (Calc/Found) | % N (Calc/Found) |

|---|---|---|---|

| 13b | 52.1/52.0 | 3.8/3.7 | 15.6/15.5 |

| 14a | 56.2/56.0 | 4.2/4.1 | 14.8/14.7 |

| Source: |

What computational tools predict bioactivity?

Advanced

Docking studies : Use AutoDock Vina to model interactions with antimicrobial targets (e.g., DNA gyrase).

QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on triazoles) with MIC values .

DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites for derivatization .

How to design derivatives for enhanced antimicrobial activity?

Q. Advanced

- Functionalization : Introduce fluoroquinolone moieties (e.g., ciprofloxacin analogs) via Mannich reactions .

- Bioisosteres : Replace phenyl with pyridyl groups to improve solubility without sacrificing potency .

- SAR insights : 5-Oxo-1,2,4-triazole derivatives show higher activity against Gram-positive bacteria (MIC 2–8 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.